![molecular formula C20H23N3O4 B2501253 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide CAS No. 1021107-74-3](/img/structure/B2501253.png)
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide
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Overview
Description
The compound “4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide” belongs to the class of organic compounds known as phenylacetamides . It is a polysulfonated dye useful for determining whether thiol-containing proteins and polypeptide chains are exposed at the extracellular or cytoplasmic membrane surface .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring containing a para-methoxy group and a sugar ring consisting of N-acetylglucosamine . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Neuroprotection and Energy Homeostasis
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide: (let’s call it “SalA-4 g”) has been investigated for its neuroprotective effects. Here’s how it works:
- Experimental Evidence :
Analgesic Properties
While not extensively studied, 5-acetamido-2-hydroxy benzoic acid , a related compound, has shown analgesic activity. Acute toxicity studies revealed no adverse effects at doses of 2000 and 5000 mg/kg .
Drug Discovery
Researchers have explored SalA-4 g and related compounds for their potential in drug discovery. The modification of salidroside (from Rhodiola rosea root) led to SalA-4 g, which exhibits improved blood-brain barrier permeability and neuroprotective effects compared to salidroside .
Electrochemical Applications
SalA-4 g and similar compounds have been investigated for their electrocatalytic properties. These applications include depolymerization of lignin, nucleoside modifications, and other biopolymer modifications .
Anti-Aging and Anti-Myocardial Ischemia
While not directly studied for these purposes, the parent compound salidroside (from Rhodiola rosea) has demonstrated anti-aging and anti-myocardial ischemia effects .
Supramolecular Chemistry
SalA-4 g’s unique structure may find applications in supramolecular chemistry, although further research is needed to explore this area .
Future Directions
properties
IUPAC Name |
4-acetamido-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14(24)23-17-7-5-16(6-8-17)20(26)22-12-11-21-19(25)13-15-3-9-18(27-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHRIZRKNKPDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide |
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